molecular formula C47H89NO13 B3026359 N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide CAS No. 1354699-26-5

N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide

Cat. No. B3026359
CAS RN: 1354699-26-5
M. Wt: 876.2 g/mol
InChI Key: RXEAEJDDQFAFLW-NMZPIEEZSA-N
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Description

The compound is a complex organic molecule that includes a glucopyranosyl and galactopyranosyl sugar units attached to a long-chain hydrocarbon. The presence of these sugar units suggests that it may be a type of glycolipid .


Molecular Structure Analysis

The molecule contains a heptadecenyl (17 carbon alkene) chain, which suggests it is a long-chain unsaturated compound. The presence of the glucopyranosyl and galactopyranosyl units indicates it has multiple hydroxyl (-OH) groups, making it a polar molecule .

Mechanism of Action

Target of Action

C17 Lactosylceramide (d18:1/17:0), also known as N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide, is a naturally occurring sphingolipid . It is a structural and signaling lipid that plays a crucial role in cell adhesion and signal transduction . It facilitates microbial attachment and acts as an adhesion receptor for pathogens .

Mode of Action

The compound interacts with its targets by modulating cell proliferation and apoptosis . It is involved in regulating cellular stress response and microbial pathogenesis .

Biochemical Pathways

The biosynthesis of lactosylceramide includes the expansion of the second monosaccharides unit (galactose) as its activated nucleotide derivative (UDP-galactose) to monoglucosylceramide on the lumenal side of the Golgi apparatus in a reaction catalyzed by β-1,4-galactosyltransferases .

Pharmacokinetics

It is known that the compound is soluble in a mixture of chloroform, methanol, and water (2:1:01) . This solubility suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of C17 Lactosylceramide’s action include the regulation of cellular stress response and apoptosis . It also modulates cell proliferation and microbial pathogenesis .

Action Environment

The action, efficacy, and stability of C17 Lactosylceramide can be influenced by various environmental factors. For instance, the compound is stable for at least one year when stored at -20°C . .

properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]heptadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H89NO13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39(52)48-35(36(51)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-46-44(57)42(55)45(38(33-50)60-46)61-47-43(56)41(54)40(53)37(32-49)59-47/h28,30,35-38,40-47,49-51,53-57H,3-27,29,31-34H2,1-2H3,(H,48,52)/b30-28+/t35-,36+,37+,38+,40-,41-,42+,43+,44+,45+,46+,47-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEAEJDDQFAFLW-NMZPIEEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H89NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Reactant of Route 2
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Reactant of Route 3
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Reactant of Route 4
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Reactant of Route 5
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide
Reactant of Route 6
N-[(1S,2R,3E)-1-[[(4-O-beta-D-galactopyranosyl-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-heptadecanamide

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